molecular formula C21H27N3O4S B2382217 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide CAS No. 897610-80-9

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide

Cat. No.: B2382217
CAS No.: 897610-80-9
M. Wt: 417.52
InChI Key: JGQCXRJBJPMCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a structurally complex small molecule featuring:

  • A phenylacetamide core (2-phenylacetamide) linked via an ethyl chain.
  • A sulfonyl-piperazine moiety substituted with a 4-methoxyphenyl group at the N4 position of the piperazine ring.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-28-20-9-7-19(8-10-20)23-12-14-24(15-13-23)29(26,27)16-11-22-21(25)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQCXRJBJPMCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for nerve function. This interaction could potentially influence various biochemical reactions within the body.

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a complex compound belonging to the class of piperazine derivatives. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on comprehensive research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H32N4O4SC_{23}H_{32}N_{4}O_{4}S with a molecular weight of approximately 454.0 g/mol. It features a piperazine ring, a sulfonamide group, and a phenylacetamide moiety, contributing to its diverse biological activities.

This compound primarily functions as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased cholinergic neurotransmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease, where enhanced cholinergic activity may offer therapeutic benefits.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Neuroprotective Effects : Studies have indicated its potential in protecting neuronal cells from apoptosis and oxidative stress.
  • Antimicrobial Activity : Preliminary tests suggest that it may exhibit antibacterial properties against various strains, including Gram-positive bacteria.
  • Antitumor Potential : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

Neuroprotective Studies

A study investigating the neuroprotective effects of this compound demonstrated significant reductions in cell death in neuronal cultures exposed to neurotoxic agents. The compound effectively decreased markers of oxidative stress and apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Antimicrobial Activity

In vitro assays revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 15.625 to 62.5 μM, indicating a bactericidal effect that warrants further exploration for potential use in treating bacterial infections .

Antitumor Activity

Research has also explored the compound's antitumor properties. In cell line studies, it inhibited the growth of various cancer cells, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
NeuroprotectionReduced apoptosis in neuronal cells
AntimicrobialModerate activity against bacteria
AntitumorInhibition of cancer cell growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, pharmacological, and functional features of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide with related compounds:

Compound Name Structural Features IC50/Ki (nM) Applications/Findings References
This compound 4-Methoxyphenylsulfonyl-piperazine, phenylacetamide, ethyl linker Data pending Hypothesized 5-HT1A/5-HT7 receptor modulation; potential CNS agent.
WAY-100635 Piperazine, pyridyl group, cyclohexanecarboxamide 23 (IC50) 5-HT1A antagonist; used in PET imaging but prone to defluorination.
18F-Mefway 4-(2-Methoxyphenyl)piperazine, fluoromethylcyclohexane, pyridyl group 26 (IC50) 5-HT1A PET tracer; improved in vivo stability due to primary carbon fluorine.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylbenzenesulfonyl (tosyl) group, 4-fluorophenylacetamide Not reported Structural analog with tosyl group; likely impacts solubility and receptor selectivity.
N-Phenyl-2-(piperazin-1-yl)acetamide Unsubstituted piperazine, phenylacetamide Not reported Intermediate for heterocyclic synthesis; limited receptor data.
Ethyl 5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3-methyl-1H-pyrazole-4-carboxylate Pyrazole core, ethyl ester, 4-methoxyphenylsulfonyl-piperazine Not reported Demonstrates sulfonyl-piperazine versatility in non-CNS applications (e.g., enzyme inhibition).

Key Findings from Comparative Analysis:

Receptor Affinity and Selectivity: WAY-100635 and 18F-mefway exhibit nanomolar IC50 values (~20–26 nM) for 5-HT1A receptors, suggesting that the piperazine-sulfonyl-acetamide scaffold is critical for binding . The target compound’s 4-methoxyphenyl group may enhance affinity due to its electron-donating effects, though experimental validation is needed. Substitution at the sulfonyl group (e.g., tosyl in vs. 4-methoxyphenyl in the target compound) influences lipophilicity and steric hindrance, which may alter receptor selectivity.

Metabolic Stability :

  • 18F-mefway’s stability is attributed to the primary carbon-bound fluorine, reducing defluorination compared to earlier tracers like 18F-FCWAY . The target compound lacks fluorine but includes a sulfonyl group, which typically enhances metabolic resistance to hydrolysis.

Structural Modifications and Pharmacokinetics :

  • The ethyl linker in the target compound may improve blood-brain barrier (BBB) penetration compared to shorter linkers (e.g., methyl groups).
  • The phenylacetamide core is a common feature in serotonin receptor ligands, facilitating hydrogen bonding with receptor residues .

Heterocyclic Synthesis Utility: N-(Substituted phenyl)acetamides, such as those in , serve as intermediates for synthesizing thiadiazoles, quinolines, and piperazinediones.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for producing N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the piperazine sulfonamide intermediate by reacting 4-(4-methoxyphenyl)piperazine with sulfonyl chloride derivatives under controlled temperatures (0–5°C) in anhydrous dichloromethane .
  • Step 2 : Coupling the sulfonamide intermediate with 2-phenylacetamide via nucleophilic substitution. This requires a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) to deprotonate the amine .
  • Critical Conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75%) and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the piperazine ring (δ 2.5–3.5 ppm for –CH₂– groups), sulfonyl group (δ 3.8–4.2 ppm for –SO₂–), and acetamide protons (δ 7.2–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z ~473.2 (calculated for C₂₁H₂₅N₃O₄S) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

Q. What preliminary biological targets are hypothesized based on structural analogs?

  • Methodological Answer : Structural analogs suggest:
  • Neurological Targets : 5-HT₁A/σ receptors due to the piperazine moiety .
  • Enzyme Inhibition : Acetylcholinesterase (AChE) or carbonic anhydrase isoforms, inferred from sulfonamide-acetamide pharmacophores .
  • Validation : Initial screening via radioligand binding assays (for receptors) or enzymatic colorimetric assays (e.g., Ellman’s method for AChE) .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence binding affinity to neurological targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
SubstituentEffect on Binding AffinityReference
4-MethoxyphenylEnhances lipophilicity and CNS penetration vs. 4-fluorophenyl analogs .
Sulfonyl GroupStrengthens hydrogen bonding with catalytic serine in AChE .
  • Experimental Design : Compare IC₅₀ values against AChE using analogs with varying substituents (e.g., 4-Cl, 4-OCH₃) via dose-response curves .

Q. What in vitro assays are optimal for evaluating enzyme inhibition efficacy and resolving contradictory data?

  • Methodological Answer :
  • Primary Assay : Ellman’s assay for AChE inhibition (λ = 412 nm), using donepezil as a positive control .
  • Contradiction Resolution :
  • Source : Discrepancies in IC₅₀ values may arise from buffer pH (optimum: 8.0) or substrate concentration (0.5–1.0 mM acetylthiocholine) .
  • Validation : Repeat assays with standardized protocols and include negative controls (e.g., heat-inactivated enzyme) .

Q. How can stability challenges under physiological conditions be addressed?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the acetamide group at pH >7.4 or hepatic CYP450-mediated oxidation .
  • Mitigation Strategies :
  • Prodrug Design : Introduce ester prodrugs to enhance metabolic stability .
  • Formulation : Use lyophilized powders or cyclodextrin complexes to improve aqueous solubility .

Q. What computational methods support SAR studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with AChE (PDB ID: 4EY7). The methoxyphenyl group shows π-π stacking with Trp286 .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.